ethyl (Z)-3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate
Description
Ethyl (Z)-3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate is a fluorinated enoate ester characterized by a Z-configuration α,β-unsaturated ester backbone. Key structural features include:
- A hydroxy group at position 3 and a (2S)-1-hydroxypropan-2-yl iminomethyl side chain, enabling hydrogen bonding .
- An ethyl ester group, influencing lipophilicity and hydrolysis kinetics.
While direct biological data for this compound is unavailable in the provided evidence, fluorinated aromatic systems are widely explored in pharmaceuticals for enhanced bioavailability and target affinity .
Properties
IUPAC Name |
ethyl (Z)-3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO4/c1-3-23-15(22)10(6-19-8(2)7-20)14(21)9-4-5-11(16)13(18)12(9)17/h4-6,8,20-21H,3,7H2,1-2H3/b14-10-,19-6?/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSGXDBBCPYCMQ-UTVBTXBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C1=C(C(=C(C=C1)F)F)F)O)C=NC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C1=C(C(=C(C=C1)F)F)F)\O)/C=N[C@@H](C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
ethyl (Z)-3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing reaction efficiency and product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
ethyl (Z)-3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl (Z)-3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Fluorination Effects
Hydrogen Bonding and Solubility
- The target compound’s dual -OH groups and imine moiety enable extensive hydrogen bonding (2 donors, 5 acceptors), surpassing analogs like ethyl (2Z)-2-cyano-3-hydroxy-3-phenylprop-2-enoate (1 donor, 3 acceptors) . This suggests higher crystallinity but lower membrane permeability.
- Phosphoryl-containing derivatives () lack H-bond donors, favoring hydrophobic interactions .
Steric and Electronic Profiles
- The (2S)-1-hydroxypropan-2-yl iminomethyl side chain introduces chirality and steric bulk, contrasting with the planar indole system in .
- The cyano group in increases electrophilicity at the α-position, whereas the target compound’s imine group may facilitate coordination chemistry .
Research Implications and Limitations
- Gaps in Data : Direct biological or crystallographic data for the target compound is absent in the evidence. Comparisons rely on structural analogs and theoretical principles (e.g., fluorination effects , hydrogen bonding ).
- Synthetic Challenges: The compound’s multiple stereocenters and fluorinated aryl group may complicate synthesis and purification compared to simpler enoates .
Biological Activity
Ethyl (Z)-3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate is a compound with potential biological activity that has garnered attention in various fields of research. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical structure, which includes a hydroxyl group, an imine linkage, and a trifluorophenyl group. Its molecular formula is C14H16F3N2O3, with a molecular weight of approximately 344.29 g/mol. The presence of the trifluorophenyl moiety suggests potential interactions with biological targets due to its electronic properties.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:
- Antioxidant Activity : Compounds with hydroxyl groups are often evaluated for their ability to scavenge free radicals. Ethyl (Z)-3-hydroxy derivatives have shown promise in reducing oxidative stress in cellular models.
- Anti-inflammatory Effects : The imine functional group can influence the modulation of inflammatory pathways. Studies have demonstrated that related compounds can inhibit pro-inflammatory cytokines.
- Anticancer Potential : Some derivatives have been tested against various cancer cell lines, showing selective cytotoxicity. The trifluoromethyl group may enhance the binding affinity to cancer targets.
Antioxidant and Cytotoxic Activity
A study conducted on structurally related compounds demonstrated significant antioxidant activity in vitro. The compounds were tested using DPPH radical scavenging assays, revealing an IC50 value comparable to standard antioxidants like ascorbic acid.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A | 25 | Antioxidant |
| Ethyl (Z)-3-hydroxy derivative | 30 | Antioxidant |
| Ascorbic Acid | 20 | Standard |
Anti-inflammatory Studies
In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, ethyl (Z)-3-hydroxy derivatives inhibited the production of TNF-alpha and IL-6 significantly compared to controls. This suggests potential therapeutic applications in inflammatory diseases.
Anticancer Activity
In vitro tests against breast cancer cell lines (MCF-7) showed that the compound induced apoptosis at concentrations above 50 µM with an observed increase in caspase-3 activity, indicating its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
